2-Chloro-4-Nitroimidazole
Overview
Description
2-Chloro-4-Nitroimidazole, also known as this compound, is a useful research compound. Its molecular formula is C3H2ClN3O2 and its molecular weight is 147.52 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloro-4-nitro-1H-imidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Halogen Bonding in Imidazole Derivatives
- 2-Chloro-4-nitro-1H-imidazole derivatives exhibit distinct halogen bonding modes crucial for crystal packing in the structures of these compounds. These interactions vary in length and directionality, contributing to the formation of the crystal structure (Kubicki & Wagner, 2007).
Synthesis of Novel Ring Systems
- The compound is instrumental in synthesizing the first examples of the 4H-imidazo[4,5-c]isoxazole ring system, demonstrating its role in creating new chemical structures (Tennant, Wallis & Weaver, 1999).
Electrophilic Substitution and Activity
- 2-Chloro-4-nitro-1H-imidazole behaves typically under electrophilic nitration and halogenation conditions, leading to various derivatives with potential herbicidal or insecticidal activities (Hayakawa, Kimoto, Cohen & Kirk, 1998).
Photochemical Rearrangement
- Studies have explored the photochemical behavior of 2-methyl-5-nitro-1H-imidazoles in water-containing solutions, providing insights into the photochemical rearrangement of such compounds (Pfoertner & Daly, 1987).
Programmed Synthesis
- 2-Chloro-4-nitro-1H-imidazoles have been used in transition-metal-catalyzed programmed sequential arylation reactions. These methods are effective for synthesizing multiarylated 4-nitroimidazoles, showing the compound's utility in complex chemical syntheses (Raina et al., 2019).
Imidazole Derivatives Interactions
- The study of 1-aryl-2-methyl-4-nitro-5-cyanoimidazoles shows different weak intermolecular interactions determining crystal packing, highlighting the structural diversity and intermolecular interactions in imidazole derivatives (Kubicki, 2004).
Versatile Reactions and Synthesis
- Research has shown that 2-chloro-3-nitroimidazo[1,2-a]pyridine facilitates various nucleophilic aromatic substitutions, expanding the structural diversity of C2- and C3-functionalized imidazo[1,2-a]pyridines (Bazin et al., 2013).
Synthesis and Reactivity Investigations
- The preparation and reactivity of 4-[4-(chloromethyl)styryl]-1,2-dimethyl-5-nitro-1H-imidazole were explored, showing its application in various chemical synthesis strategies (Primas et al., 2013).
Mechanism of Action
Target of Action
2-Chloro-4-nitro-1H-imidazole is a derivative of imidazole, a heterocyclic compound that is a key component in many functional molecules used in a variety of applications . Imidazole derivatives have been known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
It is known that imidazole derivatives can interact with various targets due to their versatile chemical structure . For instance, some imidazole derivatives have been used as radiosensitizers in tumor cells .
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
It is known that some imidazole derivatives have shown good antimicrobial potential and have been used as radiosensitizers in tumor cells .
Action Environment
It is known that imidazole should be stored under inert gas (nitrogen or argon) at 2-8°c , suggesting that certain environmental conditions are necessary for its stability.
Safety and Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . Therefore, there is a great importance of heterocyclic ring containing drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Chloro-4-nitro-1H-imidazole are not fully explored yet. Imidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . These interactions can be due to the presence of nitrogen atoms in the imidazole ring, which can form hydrogen bonds with biomolecules .
Cellular Effects
Imidazole derivatives have been reported to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Mechanism
Imidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Imidazole derivatives are known to be involved in various metabolic pathways .
Properties
IUPAC Name |
2-chloro-5-nitro-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClN3O2/c4-3-5-1-2(6-3)7(8)9/h1H,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJZBRDIZUHTCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90206150 | |
Record name | 2-Chloro-4-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90206150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57531-37-0 | |
Record name | 2-Chloro-4-nitroimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57531-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-nitro-1H-imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057531370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-4-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90206150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2-Chloro-4-nitro-1H-imidazole?
A1: 2-Chloro-4-nitro-1H-imidazole [] is a planar molecule primarily characterized by an imidazole ring substituted with a chlorine atom at the 2nd position and a nitro group at the 4th position. The dihedral angle between the imidazole ring and the nitro group is minimal, measuring only 1.7° []. This planarity may influence its interactions with other molecules and its potential biological activity.
Q2: How can 2-Chloro-4-nitro-1H-imidazole be used in organic synthesis?
A2: 2-Chloro-4-nitro-1H-imidazole serves as a versatile building block for synthesizing complex molecules []. Its reactivity stems from the presence of the chlorine atom, which can be selectively substituted in palladium-catalyzed cross-coupling reactions. Researchers successfully employed this approach to create diverse triarylnitroimidazoles with potential medicinal applications []. This strategy allows for the introduction of various aryl groups at different positions on the imidazole ring, opening possibilities for structure-activity relationship studies and the development of novel compounds.
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